N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c17-14(9-12-3-2-8-20-12)16-10-15(18,11-5-6-11)13-4-1-7-19-13/h1-4,7-8,11,18H,5-6,9-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDIISUZRGAHJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)CC2=CC=CS2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H19N3O3S
- Molecular Weight : 335.40 g/mol
- Structural Features :
- Cyclopropyl group
- Furan ring
- Thiophene moiety
- Hydroxyethyl substituent
The unique combination of these structural elements contributes to its biological activity, particularly in targeting specific enzymes and receptors.
The compound's mechanism of action is primarily linked to its ability to interact with various molecular targets. Preliminary studies suggest that it may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation and modulating immune responses. The presence of the thiophene ring enhances its interaction with biological macromolecules, potentially increasing its efficacy as a therapeutic agent.
Biological Activities
-
Antimicrobial Activity :
- Studies indicate that compounds with similar structures exhibit antimicrobial properties against various pathogens. The presence of the furan and thiophene rings may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.
-
Anti-inflammatory Properties :
- Compounds in the sulfonamide class, which includes derivatives like this compound, are known for their anti-inflammatory effects. This compound may inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators.
-
Antioxidant Activity :
- The furan moiety is associated with antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage in various diseases, including cancer and neurodegenerative disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antioxidant | Scavenging free radicals |
Case Study: Antimicrobial Efficacy
A study conducted by Umesha et al. (2009) demonstrated that compounds with similar structural features exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study utilized a series of in vitro assays to confirm the efficacy of these compounds, suggesting that this compound could be a candidate for further development as an antimicrobial agent.
Case Study: Anti-inflammatory Mechanism
Research published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory potential of thiophene-containing compounds. The study indicated that these compounds could inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages, leading to reduced inflammation. This finding supports the hypothesis that this compound may possess similar properties due to its structural components.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table compares key structural and molecular features of the target compound with similar acetamide derivatives:
Key Comparative Insights
Electronic and Steric Effects: The thiophen-2-yl group in the target compound offers sulfur’s polarizability, enhancing π-π interactions compared to furan (oxygen-based, less polarizable) in .
Hydrogen-Bonding Capacity :
- The hydroxyethyl group in the target compound enables hydrogen bonding, a feature absent in ’s nitrile-bearing analog. This could improve solubility or protein-binding affinity .
Synthetic Routes :
- The target compound likely employs N-acylation (similar to and ), where 2-(thiophen-2-yl)acetic acid is activated (e.g., via EDCI/HOBt coupling) and reacted with a hydroxyethylamine intermediate .
- In contrast, ’s fluorophenyl-furan derivative may require Suzuki coupling for aryl-furan synthesis, adding synthetic complexity .
The target’s hydroxyethyl group may confer improved water solubility, balancing bioavailability .
Research Findings and Data Gaps
Spectroscopic Characterization :
- The target compound’s 1H/13C NMR would show distinct signals for cyclopropyl (δ 0.5–1.5 ppm), furan (δ 6.3–7.4 ppm), and thiophene (δ 7.0–7.5 ppm) protons, comparable to analogs in and .
- IR spectra would highlight amide C=O (~1650 cm⁻¹) and hydroxyl O–H (~3300 cm⁻¹) stretches .
Crystallographic Data: Analogous compounds (e.g., ’s monoclinic P21/c structure) suggest the target compound may form similar hydrogen-bonded networks, stabilizing its crystal lattice .
Unresolved Questions: Solubility and Stability: The impact of the cyclopropyl group on solubility remains unclear. Biological Activity: No direct data exist for the target compound’s antimicrobial or pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
